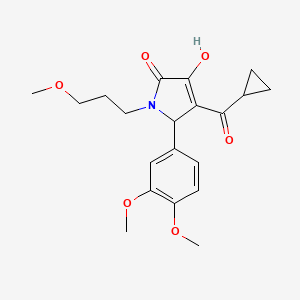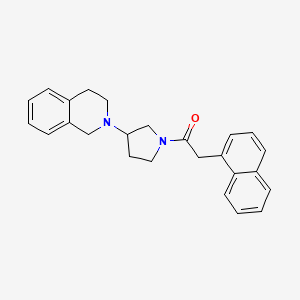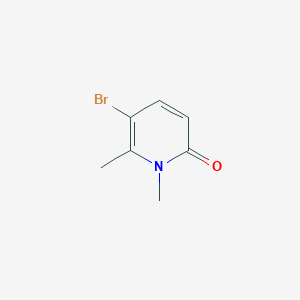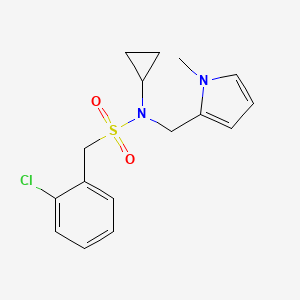
5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-3-pyrrolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-3-pyrrolin-2-one” is a complex organic molecule. It contains a pyrrolin-2-one group, which is a type of lactam (a cyclic amide). Lactams are found in many biologically active compounds. The molecule also contains methoxy and cyclopropylcarbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolin-2-one ring, which would contribute to its reactivity and possibly its biological activity. The methoxy groups could potentially participate in reactions involving cleavage of the carbon-oxygen bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The lactam (pyrrolin-2-one) group could undergo hydrolysis to form an amino acid. The methoxy groups could be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar lactam group and methoxy groups could impact the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
5-Aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones, a class of compounds related to the specified chemical, have been synthesized through the reaction of methyl esters of acylpyruvic acids with aromatic aldehydes and 2,2-dimethoxyethanamine. The structures of these compounds were confirmed by IR and 1H NMR spectroscopy. Their antibacterial and analgesic activities were investigated, highlighting the potential of these compounds in medical research and pharmaceutical applications (Gein et al., 2010; Gein et al., 2010).
Electroorganic Chemistry
In the field of electroorganic chemistry, 1-Methoxycarbonyl-2,5-dimethoxypyrrolidine, a compound structurally similar to the specified chemical, was used in the formation of the 9-Azabicyclo(4.2.1)nonane skeleton, which further emphasizes the versatility of these compounds in synthetic organic chemistry (Shono et al., 1987).
Reactivity and Substitution Reactions
The reactivity of 5-(3,4-Dimethoxyphenyl)pyrazine-2,3-dicarbonitrile, a compound with a similar structural framework, with methanol under basic conditions was studied. This research provides insights into the selectivity between addition and substitution reactions, which is crucial for understanding the chemical behavior and potential applications of such compounds in synthetic and medicinal chemistry (Tsuzuki et al., 1985).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(cyclopropanecarbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-25-10-4-9-21-17(13-7-8-14(26-2)15(11-13)27-3)16(19(23)20(21)24)18(22)12-5-6-12/h7-8,11-12,17,23H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPXQTHIKSURHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(=C(C1=O)O)C(=O)C2CC2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-3-pyrrolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-({4-[(diethylamino)methyl]phenyl}methyl)-3-fluoropyridine-2-carboxamide](/img/structure/B2537077.png)

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2537080.png)

![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)

![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)


![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2537094.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)
